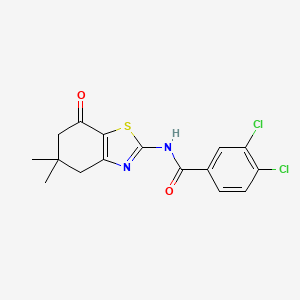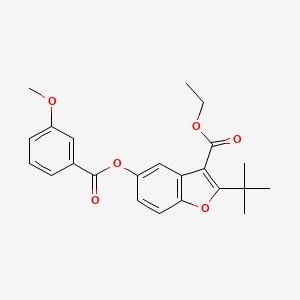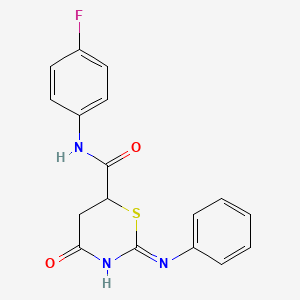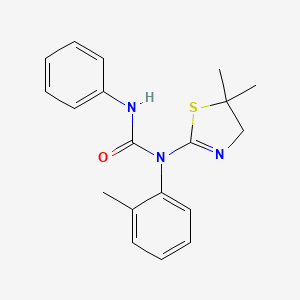![molecular formula C17H12BrNO3 B11603832 (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11603832.png)
(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one: 4-bromophenyl 4-bromobenzoate , is a chemical compound with interesting polymorphism. Polymorphism refers to the ability of a substance to exist in multiple crystalline forms with distinct arrangements of molecules in the solid state . This compound exhibits three different polymorphs, each with unique mechanical properties.
準備方法
The synthetic routes for preparing this compound involve the reaction of appropriate starting materials. While I don’t have specific details on the industrial production methods, here’s a general outline:
-
Synthetic Route: : One common method involves the condensation of 4-bromobenzoyl chloride with 4-bromobenzaldehyde in the presence of a base (such as pyridine) to form the title compound. The reaction proceeds via the formation of an enol intermediate, followed by cyclization to yield the benzoxazinone structure.
-
Reaction Conditions: : The reaction typically occurs at room temperature or slightly elevated temperatures under anhydrous conditions.
化学反応の分析
The compound can undergo various chemical reactions, including:
-
Oxidation: : It may be oxidized under suitable conditions, leading to the formation of different oxidation states of the bromine atom.
-
Reduction: : Reduction reactions can convert the carbonyl group (C=O) to a hydroxyl group (C-OH).
-
Substitution: : The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
-
Common Reagents: : Reagents like sodium borohydride (for reduction) or bromine (for substitution) are commonly used.
-
Major Products: : The specific products depend on the reaction conditions and reagents used. For example, reduction could yield the corresponding alcohol, while substitution might lead to derivatives with different substituents.
科学的研究の応用
This compound has applications across various scientific fields:
-
Chemistry: : It serves as a model compound for studying polymorphism and crystal packing.
-
Biology: : Researchers explore its interactions with biological macromolecules (e.g., proteins, nucleic acids) to understand binding mechanisms.
-
Medicine: : Investigations focus on potential pharmacological activities, such as anti-inflammatory or anticancer effects.
-
Industry: : Its unique properties may find applications in materials science, including organic electronics or drug delivery systems.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may target specific receptors or enzymes, modulating cellular processes.
類似化合物との比較
While I don’t have a direct list of similar compounds, researchers often compare it with related benzoxazinones or other brominated derivatives. Its polymorphism and mechanical properties distinguish it from structurally similar compounds.
Remember that further research and experimental data are essential to fully understand the compound’s behavior and applications.
特性
分子式 |
C17H12BrNO3 |
|---|---|
分子量 |
358.2 g/mol |
IUPAC名 |
3-[(Z)-2-(4-bromophenyl)-2-hydroxyethenyl]-6-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C17H12BrNO3/c1-10-2-7-16-13(8-10)19-14(17(21)22-16)9-15(20)11-3-5-12(18)6-4-11/h2-9,20H,1H3/b15-9- |
InChIキー |
BDUXJYKZKCYQSM-DHDCSXOGSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=C(C=C3)Br)\O |
正規SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)acetamide](/img/structure/B11603752.png)
![4-Cyclohexyl-1-[(2-phenylethyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B11603758.png)

![(7Z)-3-(3-fluorophenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603765.png)
![7-(3-ethoxypropyl)-6-imino-N,13-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603777.png)



![2,5-bis(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11603807.png)

![Ethyl 2-[4-(3,4-dimethylisoxazol-5-ylsulfamoyl)anilino]-3,3,3-trifluoro-2-propionamidopropionate](/img/structure/B11603815.png)
![(2Z)-6-benzyl-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11603821.png)
![(2E)-2-{2-[4-(benzyloxy)phenyl]hydrazinylidene}cyclopentanone](/img/structure/B11603823.png)
![N-carbamoyl-4-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B11603829.png)
